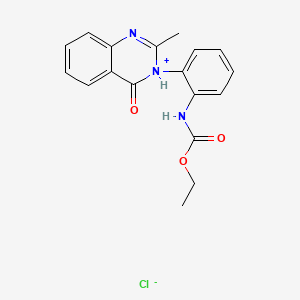![molecular formula C28H29NO4S B13743420 L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- CAS No. 204716-12-1](/img/structure/B13743420.png)
L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is a synthetic derivative of L-Phenylalanine, an essential amino acid. This compound is often used in peptide synthesis due to its unique protective groups, which help in the selective formation of peptide bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- typically involves the protection of the amino and carboxyl groups of L-Phenylalanine. The process includes:
Protection of the Amino Group: The amino group is protected using the fluorenylmethyloxycarbonyl (Fmoc) group.
Protection of the Carboxyl Group: The carboxyl group is protected using the tert-butylthio (tBuS) group.
These protective groups are introduced through a series of reactions involving reagents such as Fmoc-Cl and tBuS-Cl under specific conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- undergoes several types of reactions:
Deprotection Reactions: Removal of the Fmoc and tBuS groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA in DCM for tBuS removal.
Major Products
The major products formed from these reactions are peptides with specific sequences, where L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- serves as a building block .
Aplicaciones Científicas De Investigación
L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is widely used in:
Chemistry: As a protected amino acid in solid-phase peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mecanismo De Acción
The compound acts by providing a protected form of L-Phenylalanine, allowing for selective peptide bond formation. The Fmoc group protects the amino group, preventing unwanted reactions, while the tBuS group protects the carboxyl group. These protective groups are removed under specific conditions to yield the desired peptide .
Comparación Con Compuestos Similares
Similar Compounds
- L-Phenylalanine,4-[(1,1-dimethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-
Uniqueness
L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is unique due to its specific protective groups, which offer selective deprotection and coupling reactions, making it highly valuable in peptide synthesis .
Propiedades
Número CAS |
204716-12-1 |
|---|---|
Fórmula molecular |
C28H29NO4S |
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
(2S)-3-(4-tert-butylsulfanylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C28H29NO4S/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1 |
Clave InChI |
SCXBPQCFWOUPMW-VWLOTQADSA-N |
SMILES isomérico |
CC(C)(C)SC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC(C)(C)SC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


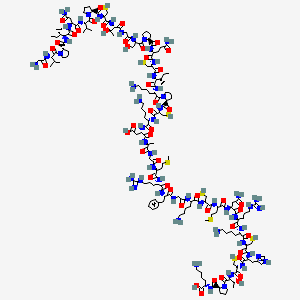
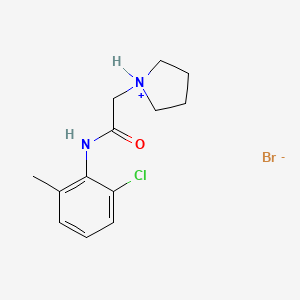


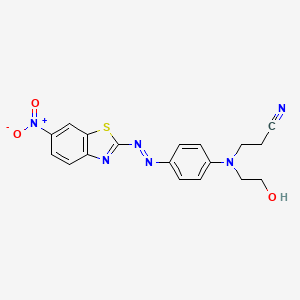

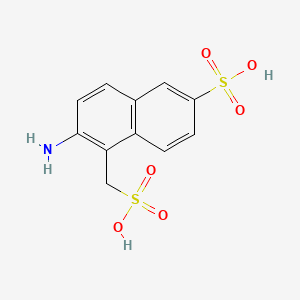

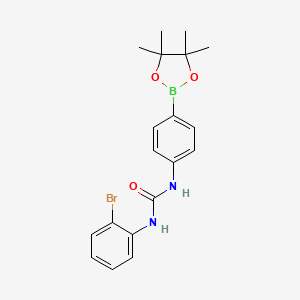
![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)
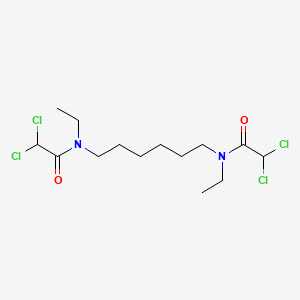
![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
